beta,4-Diethylphenethyl alcohol

Description

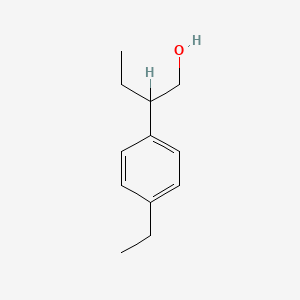

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-10-5-7-12(8-6-10)11(4-2)9-13/h5-8,11,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCFKGDNZCFGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885644 | |

| Record name | Benzeneethanol, .beta.,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-25-7 | |

| Record name | β,4-Diethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036207257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .beta.,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,4-diethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for β,4 Diethylphenethyl Alcohol and Analogous Structures

Total Synthesis Strategies

The creation of β,4-diethylphenethyl alcohol from basic precursors is guided by established principles of organic synthesis, focusing on the logical assembly of the molecular framework.

Retrosynthetic Analysis of β,4-Diethylphenethyl Alcohol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable forward synthesis. amazonaws.comyoutube.com For β,4-diethylphenethyl alcohol (Target Molecule 1 ), the analysis begins by identifying the key functional group, which is a secondary alcohol.

A primary disconnection strategy involves the carbon-carbon bond between the alpha (α) and beta (β) carbons relative to the hydroxyl group. This Cα-Cβ disconnection is a standard approach for alcohols and points to a Grignard-type reaction. This leads to two synthons: a nucleophilic ethyl group equivalent and an electrophilic 2-(4-ethylphenyl)acetaldehyde synthon. In practice, this translates to reacting an ethylmagnesium halide with 2-(4-ethylphenyl)acetaldehyde.

Alternatively, and often more practically, a functional group interconversion (FGI) can be envisioned where the target alcohol is derived from the reduction of a precursor ketone. youtube.comyoutube.com This is a powerful strategy as it opens the door to well-established asymmetric reduction methods for controlling stereochemistry. This retrosynthetic step transforms the alcohol 1 into 1-(4-ethylphenyl)propan-1-one (B134316) (2 ).

Further disconnection of the ketone 2 via a Friedel-Crafts acylation reaction simplifies the structure to two readily available starting materials: ethylbenzene (B125841) (3 ) and propanoyl chloride (4 ). This complete retrosynthetic pathway provides a logical and efficient blueprint for the total synthesis of β,4-diethylphenethyl alcohol.

Retrosynthetic Pathway for β,4-Diethylphenethyl Alcohol

Construction of the Phenethyl Alcohol Backbone

The core structure of a phenethyl alcohol consists of a benzene (B151609) ring attached to a two-carbon chain bearing a hydroxyl group. A common and effective method for constructing this backbone for β,4-diethylphenethyl alcohol follows the pathway identified in the retrosynthetic analysis.

The synthesis typically commences with a Friedel-Crafts acylation of ethylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction selectively introduces the propanoyl group at the para position of the ethylbenzene ring due to the directing effect of the ethyl group, yielding the precursor ketone, 1-(4-ethylphenyl)propan-1-one.

The final step in constructing the phenethyl alcohol backbone is the reduction of the ketone. A variety of reducing agents can accomplish this transformation. For a racemic product, simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are sufficient and cost-effective. This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield β,4-diethylphenethyl alcohol.

Introduction and Stereocontrol of β-Substituents

The β-ethyl substituent in the target molecule is integral to the chosen synthetic route, being introduced at the outset during the Friedel-Crafts acylation with propanoyl chloride. This strategy is highly efficient as it incorporates the desired substituent from a simple starting material.

Stereocontrol at the β-position becomes the central challenge when specific enantiomers of the alcohol are desired. Since the chosen synthesis proceeds through a prochiral ketone, the two faces of the carbonyl group are enantiotopic. A non-chiral reducing agent like NaBH₄ will attack both faces at an equal rate, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers (a racemic mixture).

Achieving stereocontrol—that is, selectively producing one enantiomer over the other—requires the use of enantioselective synthesis methods, which are discussed in the following section.

Stereoselective and Enantioselective Synthesis

To produce enantiomerically enriched or pure β,4-diethylphenethyl alcohol, stereoselective synthetic methods are essential. These methods create one stereoisomer in preference to the other.

Chiral Catalyst-Mediated Approaches

The most prominent strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones, mediated by a chiral catalyst. wikipedia.org These catalysts create a chiral environment around the reacting ketone, forcing the reducing agent to attack preferentially from one face, leading to an excess of one enantiomer. mdpi.com

The asymmetric reduction of 1-(4-ethylphenyl)propan-1-one is a key step for producing enantiopure β,4-diethylphenethyl alcohol. This can be achieved through several catalytic systems, including metal-catalyzed transfer hydrogenation and biocatalysis.

Catalytic Transfer Hydrogenation: This technique often employs ruthenium or rhodium catalysts complexed with chiral ligands. wikipedia.org In the presence of a hydrogen source, such as isopropanol (B130326) or formic acid, the chiral catalyst facilitates the enantioselective transfer of hydrogen to the ketone. For example, catalysts derived from chiral diamines and amino alcohols have proven highly effective for a wide range of aromatic ketones.

Biocatalysis: Enzyme-catalyzed reductions offer an environmentally friendly and highly selective alternative. nih.gov Dehydrogenase enzymes, often from microorganisms like Escherichia coli or various plant tissues, can reduce ketones to alcohols with exceptionally high enantiomeric excess (e.e.). nih.govnih.gov These reactions are typically performed in aqueous media under mild conditions. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of various acetophenone (B1666503) derivatives, achieving excellent enantioselectivity. nih.gov

The table below summarizes representative results for the asymmetric reduction of ketones analogous to 1-(4-ethylphenyl)propan-1-one, demonstrating the efficacy of these methods.

| Catalyst/Enzyme System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Chiral Lactam Alcohol / BH₃ | Aryl Ethyl Ketone | (R)-alcohol | 91-98 | - | mdpi.com |

| Plant Tissue (e.g., Carrot) | Acetophenone | (S)-alcohol | >98 | ~80 | nih.gov |

| (S)-1-phenylethanol dehydrogenase (PEDH) | para-substituted acetophenones | (S)-alcohol | >99 | High | nih.gov |

| Chiral Oxazaborolidine (CBS) | Aryl Methyl Ketone | (R)-alcohol | 91-98 | - | mdpi.com |

These data highlight that chiral catalyst-mediated approaches, particularly asymmetric reduction of the precursor ketone, are powerful and well-established methods for accessing specific enantiomers of β-substituted phenethyl alcohols like β,4-diethylphenethyl alcohol.

Biocatalytic Synthesis Routes

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild and environmentally friendly conditions. magtech.com.cnbohrium.comnih.gov This approach is particularly well-suited for the production of enantiomerically pure chiral alcohols. mdpi.com

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of prochiral ketones to secondary alcohols with exceptional stereoselectivity. wikipedia.orgtaylorandfrancis.com To synthesize a specific enantiomer of β,4-diethylphenethyl alcohol, the corresponding ketone, 1-(4-ethylphenyl)-butan-1-one, would be subjected to reduction using an appropriate ADH. These enzymes utilize a cofactor, typically NADH or NADPH, which must be regenerated in a catalytic cycle. frontiersin.orgresearchgate.net A common strategy is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is added in excess to regenerate the cofactor. researchgate.net Numerous ADHs, sourced from organisms like Thermoanaerobacter pseudoethanolicus (TeADH) or engineered variants, have been developed to accept a broad range of substrates, including substituted aromatic ketones. frontiersin.org For example, a novel strain of Stenotrophomonas sp. was used for the highly efficient bio-reduction of 3,5-bis(trifluoromethyl)acetophenone, achieving a 98.8% yield and 99.6% enantiomeric excess (ee) of the corresponding (R)-alcohol. researchgate.net This demonstrates the power of ADHs to produce highly pure chiral aromatic alcohols.

Enzymatic cascade reactions combine multiple biocatalytic steps in a single reaction vessel, improving efficiency by eliminating the need to isolate intermediates. mdpi.com These one-pot syntheses represent a sophisticated approach to building molecular complexity. nih.gov A hypothetical cascade for an analog of β,4-diethylphenethyl alcohol could involve an initial enzyme-catalyzed reaction to form the ketone precursor, followed by an in-situ asymmetric reduction by an ADH. Researchers have successfully developed a concurrent chemoenzymatic cascade that combines a metal-catalyzed coupling reaction with an enantioselective biocatalytic reduction by an ADH. mdpi.com In a different example, a two-step enzymatic cascade was designed for the synthesis of (4S,5S)-octanediol, where a lyase first creates an intermediate that is then reduced by an alcohol dehydrogenase, achieving excellent diastereoselectivity and enantioselectivity (>99%). acs.org Similarly, chiral amino alcohols have been synthesized from L-lysine using a one-pot cascade involving a dioxygenase and a decarboxylase. youtube.com

Biocatalytic resolution is a widely used method to separate enantiomers from a racemic mixture.

Kinetic Resolution (KR) involves an enzyme, most commonly a lipase (B570770), that selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. scielo.br This leaves one enantiomer unreacted and the other transformed into a new compound (e.g., an ester), which can then be easily separated. For the resolution of racemic β,4-diethylphenethyl alcohol, a lipase such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, could be used with an acyl donor like vinyl acetate (B1210297). scirp.orgnih.gov The reaction conditions, including the choice of solvent, acyl donor, and temperature, are critical for achieving high conversion and enantioselectivity. scielo.br Studies on the analogous compound 1-phenylethanol (B42297) show that n-hexane is an effective solvent, and high enantiomeric excesses (>99%) can be achieved. scirp.orgnih.gov

Dynamic Kinetic Resolution (DKR) improves upon KR by overcoming its 50% maximum theoretical yield. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slow-reacting enantiomer. mdpi.com This is typically achieved by adding a metal catalyst (e.g., a ruthenium complex) that continuously converts the unwanted enantiomer back into the racemic starting material. This allows the enzyme to eventually transform the entire racemic mixture into a single, enantiomerically pure product, achieving a theoretical yield of 100%. mdpi.com

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Novozym 435 | Vinyl Acetate | n-Hexane | 60 | 61.49 | Not specified | researchgate.net |

| Novozym 435 | Vinyl Acetate | n-Hexane | 42 | ~50 | 100% (for substrate) | nih.gov |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Hexane/Glycerol | 28 | 23 | >99% (for product) | scielo.br |

| Novozym 435 | Ethyl Acetate | n-Hexane | Not specified | 38.06 | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Functional Group Transformations Towards β,4-Diethylphenethyl Alcohol

The final step in the synthesis of β,4-diethylphenethyl alcohol often involves the generation of the alcohol moiety from a suitable precursor. This can be achieved through various functional group transformations, with the choice of method depending on the availability of starting materials and the desired stereochemical outcome.

One of the most direct and widely used methods for synthesizing secondary alcohols is the reduction of a corresponding ketone. For β,4-diethylphenethyl alcohol, the logical carbonyl precursor is 1-(4-ethylphenyl)butan-1-one. The reduction of the carbonyl group in this precursor yields the target secondary alcohol.

Catalytic Hydrogenation: This method involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under pressure. Catalytic hydrogenation is a robust method that can be applied to a wide range of ketones. youtube.com For instance, the reduction of ketones to secondary alcohols is a well-established transformation. youtube.comncerthelp.com

Chemical Reduction with Hydride Reagents: Complex metal hydrides are powerful and selective reducing agents for carbonyl compounds. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. youtube.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones to the corresponding alcohols. youtube.com The reduction of 4-ethylacetophenone, a close structural analog, demonstrates the utility of this approach for producing 1-(4-ethylphenyl)ethanol. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): LAH is a much more powerful reducing agent than NaBH₄ and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com It reduces ketones, as well as less reactive functional groups like carboxylic acids and esters. ncerthelp.com A subsequent aqueous workup step is required to protonate the intermediate alkoxide and yield the final alcohol.

The following table summarizes common reduction methods for converting a ketone precursor to the desired alcohol.

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂/Pd, Pt, or Ni | Ethanol, Ethyl Acetate | Room temperature to elevated temperature, H₂ pressure | Secondary Alcohol |

| NaBH₄ | Methanol, Ethanol | 0 °C to room temperature | Secondary Alcohol |

| LiAlH₄ | Diethyl Ether, THF | 0 °C to reflux, followed by H₃O⁺ workup | Secondary Alcohol |

Nucleophilic addition reactions provide a versatile pathway for forming the carbon skeleton and the alcohol functional group simultaneously. These methods typically involve the reaction of an organometallic nucleophile with an electrophilic carbon, such as a carbonyl carbon or an epoxide carbon.

Grignard Reaction: The Grignard reaction is a cornerstone of alcohol synthesis, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. adichemistry.combyjus.com To synthesize β,4-diethylphenethyl alcohol, two primary Grignard routes are feasible:

Ethyl Grignard Reagent + 4-Ethylphenylacetaldehyde: The reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with 4-ethylphenylacetaldehyde would form the desired carbon-carbon bond at the β-position. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield β,4-diethylphenethyl alcohol. adichemistry.comleah4sci.com

(4-Ethylbenzyl)magnesium Halide + Propionaldehyde: Alternatively, a Grignard reagent prepared from a 4-ethylbenzyl halide could be added to propionaldehyde.

Grignard reagents are highly reactive and must be prepared and used under anhydrous conditions, typically in ether solvents like diethyl ether or THF. pressbooks.pub

Nucleophilic Ring-Opening of Epoxides: Epoxides are three-membered cyclic ethers that can undergo ring-opening reactions with nucleophiles. researchgate.net For the synthesis of β,4-diethylphenethyl alcohol, the precursor would be 4-ethylstyrene (B166490) oxide (2-(4-ethylphenyl)oxirane). The addition of an ethyl nucleophile, such as from an organocuprate like lithium diethylcuprate ((CH₃CH₂)₂CuLi), would attack the more substituted (benzylic) carbon of the epoxide ring in an Sₙ2 fashion, leading to the desired product after workup. masterorganicchemistry.com This method is highly regioselective. The use of Grignard reagents for epoxide opening is also possible, though it can sometimes lead to mixtures of products depending on the substrate and reaction conditions. masterorganicchemistry.com

The table below compares the two main nucleophilic addition strategies.

| Electrophile | Nucleophile | Key Features |

| 4-Ethylphenylacetaldehyde | Ethylmagnesium Bromide (Grignard) | Classic C-C bond formation; requires anhydrous conditions. leah4sci.com |

| 4-Ethylstyrene Oxide | Lithium Diethylcuprate (Gilman) | Highly regioselective ring-opening; attacks the benzylic carbon. researchgate.net |

Modern cross-coupling reactions are powerful tools for incorporating alkyl and aryl substituents onto a molecular scaffold. wikipedia.org While not typically used to form the alcohol directly, they are instrumental in synthesizing the substituted precursors required for the methods described above, particularly for introducing the 4-ethyl group onto the aromatic ring.

Kumada Coupling: The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize a precursor like 4-ethylphenylacetaldehyde, one could start with 4-bromophenylacetaldehyde (with the aldehyde group protected as an acetal) and couple it with ethylmagnesium bromide in the presence of a suitable nickel catalyst, such as NiCl₂(dppe). acs.org This reaction is particularly useful due to the commercial availability of Grignard reagents. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov A 4-ethylphenyl precursor could be synthesized by reacting a 4-halophenyl derivative (e.g., protected 4-bromobenzaldehyde) with ethylboronic acid in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄] and a base. The Suzuki coupling is known for its high functional group tolerance.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. sctunisie.orgwikipedia.org While not a direct route to an ethyl substituent, it can be used to form a vinyl group, which can then be hydrogenated. For example, coupling 4-bromoethylbenzene with ethylene (B1197577) (though challenging) or a vinyl equivalent, followed by reduction, could install the desired side chain. More practically, the Heck reaction is a powerful method for creating substituted styrenes which can be precursors to epoxides or other useful intermediates. acs.orgnih.gov

The following table provides a comparison of key coupling reactions for alkyl group incorporation.

| Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Kumada | R-MgX (Grignard) | Ar-X | Ni or Pd |

| Suzuki | R-B(OH)₂ (Boronic Acid) | Ar-X | Pd |

| Heck | Alkene | Ar-X | Pd |

Chemical Reactivity and Transformations of β,4 Diethylphenethyl Alcohol

Reactions Involving the Hydroxyl Moiety

The hydroxyl group is the primary site for the chemical transformations of β,4-diethylphenethyl alcohol, engaging in oxidation, esterification, etherification, dehydration, and nucleophilic substitution reactions.

Oxidation Reactions and Pathway Exploration

The oxidation of β,4-diethylphenethyl alcohol, a secondary alcohol, is expected to yield the corresponding ketone, 1-(4-ethylphenyl)propan-1-one (B134316). nih.govscbt.comuni.lu The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbinol carbon. A variety of oxidizing agents can accomplish this transformation, ranging from classic metal-based reagents to more modern, greener catalytic systems.

Common methods for the oxidation of secondary benzylic alcohols include the use of chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese oxides, or procedures like the Swern and Dess-Martin oxidations. thieme-connect.com However, due to the toxicity and hazardous nature of many of these stoichiometric reagents, catalytic methods employing molecular oxygen or hydrogen peroxide as the terminal oxidant are preferred from an environmental and economic standpoint. thieme-connect.comoup.com For instance, systems utilizing activated carbon with molecular oxygen or hydrogen peroxide have proven effective for the selective oxidation of various benzylic alcohols. thieme-connect.comoup.comoup.com Other efficient catalytic systems involve metals like ruthenium, iron, or cerium under mild conditions. organic-chemistry.orgfrontiersin.orgresearchgate.net

A recent green chemistry approach for a structurally similar alcohol, 1-(4-ethylphenyl)propan-1-ol, utilized an iridium-based catalyst in aqueous potassium hydroxide (B78521) at 80°C to achieve an 88% yield of the corresponding ketone, demonstrating a sustainable pathway for this type of oxidation.

Table 1: Examples of Oxidation Conditions for Secondary Benzylic Alcohols

| Oxidizing System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| Activated Carbon / O₂ | 9-Fluorenol | 9-Fluorenone | 93% | oup.com |

| Activated Carbon / 30% H₂O₂ | 9-Fluorenol | 9-Fluorenone | 71% | thieme-connect.com |

| CeBr₃ / H₂O₂ | 1-Phenylethanol (B42297) | Acetophenone (B1666503) | High | organic-chemistry.org |

| Thioxanthenone / Air / Light | 1-Phenylethanol | Acetophenone | Good to Excellent | rsc.org |

| Iridium Catalyst / KOH (aq) | 1-(4-Ethylphenyl)propan-1-ol | 1-(4-Ethylphenyl)propan-1-one | 88% |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of β,4-diethylphenethyl alcohol can react with carboxylic acids or their derivatives to form esters. Direct esterification with a carboxylic acid is typically slow and requires an acid catalyst and heat. More efficient methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, proceeds readily at room temperature to produce the corresponding ester and hydrogen chloride gas. chemguide.co.uk For less reactive acyl chlorides like benzoyl chloride, the reaction can be accelerated by first converting the alcohol to its more nucleophilic alkoxide form using a base like sodium hydroxide. libretexts.org

Modern methods for esterification include titanium-mediated protocols that allow for the conversion of secondary alcohols into esters at room temperature using a substoichiometric amount of a titanocene (B72419) dichloride promoter. nih.gov

Etherification: The synthesis of ethers from β,4-diethylphenethyl alcohol can be achieved through several routes, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.comorganicchemistrytutor.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile is then reacted with a primary alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org For the synthesis to be efficient, the alkyl halide must be primary to avoid competing elimination reactions. organicchemistrytutor.comlibretexts.org

Dehydration and Elimination Reactions (E1 and E2 Mechanisms)

The acid-catalyzed dehydration of β,4-diethylphenethyl alcohol is expected to produce an alkene, primarily 1-(4-ethylphenyl)prop-1-ene. This elimination reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom. issr.edu.kh The reaction mechanism is highly dependent on the reaction conditions and the structure of the alcohol.

For secondary benzylic alcohols like β,4-diethylphenethyl alcohol, the dehydration typically proceeds through an E1 (Elimination, unimolecular) mechanism. nih.gov The process involves three key steps:

Protonation of the hydroxyl group: An acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺).

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This is the rate-determining step. The carbocation is stabilized by resonance with the adjacent phenyl ring.

Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

While the E1 pathway is dominant, the E2 (Elimination, bimolecular) mechanism can occur under conditions involving a strong, sterically hindered base. However, for secondary alcohols in an acidic medium, the E1 pathway is generally favored. nih.gov The relative ease of dehydration for alcohols follows the order: tertiary > secondary > primary, corresponding to the stability of the carbocation intermediate. nih.gov

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of β,4-diethylphenethyl alcohol can be replaced by a nucleophile, such as a halide ion, in a nucleophilic substitution reaction. Due to the secondary benzylic nature of the alcohol, this transformation predominantly occurs via an SN1 (Substitution, Nucleophilic, unimolecular) mechanism. libretexts.orgchemistrysteps.compressbooks.pub

The SN1 mechanism for the reaction with a hydrogen halide (HX) proceeds as follows:

Protonation of the Alcohol: The hydroxyl group is protonated by the strong acid to form an oxonium ion (-OH₂⁺), a much better leaving group than the hydroxide ion (-OH). libretexts.orgchemistrysteps.com

Carbocation Formation: The C-O bond breaks, and the water molecule departs, generating a planar secondary benzylic carbocation. This step is the slow, rate-limiting step of the reaction. pressbooks.publibretexts.org The stability of this carbocation is enhanced by resonance delocalization of the positive charge onto the aromatic ring.

Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the electrophilic carbocation from either face of the planar structure. blogspot.com

Because the nucleophile can attack from either side of the achiral carbocation intermediate, if the starting alcohol is enantiomerically pure, the SN1 reaction typically leads to a racemic mixture of the product. chemistrysteps.comblogspot.com The reactivity order for hydrogen halides in this reaction is HI > HBr > HCl. libretexts.org

Reactions at the β-Position

The β-position of β,4-diethylphenethyl alcohol is a stereogenic center, meaning it is a chiral molecule and exists as a pair of enantiomers. Transformations at this center are of significant interest in stereoselective synthesis.

Stereoselective Transformations at the Stereogenic Center

The synthesis of enantiomerically pure or enriched forms of β,4-diethylphenethyl alcohol and its derivatives can be achieved through stereoselective transformations, most commonly via kinetic resolution of the racemic alcohol.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. researchgate.net

Several methods have been developed for the kinetic resolution of racemic secondary benzylic alcohols:

Enzyme-Catalyzed Acylation: Enzymes, such as lipases or acylases, are highly effective catalysts for enantioselective acylation. For example, acylase I has been used to catalyze the reaction between racemic 1-phenylethanol and vinyl acetate (B1210297), preferentially forming the ester of one enantiomer while leaving the other enantiomer largely unreacted. nih.gov

Chiral Catalyst-Mediated Acylation: Non-enzymatic approaches often employ chiral catalysts. Chiral pyridine (B92270) derivatives, for instance, have been used to catalyze the acylation of secondary alcohols with high enantioselectivity. nih.gov Similarly, chiral palladium complexes have been explored for enantioselective benzoylation. rsc.org

Enantioselective Silylation: Copper-hydride (Cu-H) catalyzed enantioselective silylation offers a method to kinetically resolve secondary alcohols, including those with significant steric bulk near the reaction center. acs.orgnih.gov This technique can selectively silylate one enantiomer from a racemic mixture, enabling its separation.

These stereoselective methods are crucial for accessing optically active forms of β,4-diethylphenethyl alcohol, which are valuable as chiral building blocks in the synthesis of more complex molecules.

Reactions Involving Adjacent Functional Groups (if applicable in derivatives)

While β,4-diethylphenethyl alcohol itself does not possess adjacent functional groups that would lead to intramolecular reactions, its derivatives can be engineered to undergo such transformations. For instance, the introduction of a functional group at the alpha-position relative to the hydroxyl group can lead to interesting cyclization and rearrangement reactions.

One notable example in related systems is the Betti reaction, a multicomponent condensation that can lead to the formation of aminonaphthol derivatives. chemistrysteps.com Although not a direct reaction of a β,4-diethylphenethyl alcohol derivative, it illustrates the principle of how adjacent functional groups can participate in complex bond-forming processes. In a hypothetical derivative of β,4-diethylphenethyl alcohol where an amine group is introduced, intramolecular cyclizations could be envisioned, potentially leading to the formation of substituted tetrahydroisoquinolines, a core structure in many alkaloids. google.com

Reactivity of the Phenethyl Aromatic Ring and Alkyl Chains

The reactivity of the aromatic ring and the two ethyl substituents in β,4-diethylphenethyl alcohol are of significant interest in synthetic chemistry, allowing for a wide range of functionalizations.

Electrophilic Aromatic Substitution Patterns

The two ethyl groups on the aromatic ring of β,4-diethylphenethyl alcohol are activating, electron-donating groups. researchgate.net This increased electron density makes the aromatic ring more susceptible to electrophilic attack compared to benzene (B151609). wikipedia.orgcdnsciencepub.com The ethyl groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. wikipedia.orglibretexts.org In the case of 1,4-diethylbenzene, the parent aromatic core of our molecule of interest, all available positions on the ring are ortho to one of the ethyl groups.

Therefore, electrophilic aromatic substitution on β,4-diethylphenethyl alcohol is expected to occur at the positions ortho to the existing ethyl groups. The primary alcohol side chain, being slightly deactivating through its inductive effect, will have a minor influence on the regioselectivity compared to the strongly activating ethyl groups.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on β,4-Diethylphenethyl Alcohol

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,4-diethyl-5-(1-hydroxybutan-2-yl)benzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-Bromo-1,4-diethyl-5-(1-hydroxybutan-2-yl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2,5-Diethyl-4-(1-hydroxybutan-2-yl)phenyl)ethan-1-one |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1,4-Diethyl-2-alkyl-5-(1-hydroxybutan-2-yl)benzene |

Note: The table presents predicted products based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these outcomes.

Studies on the nitration of ethylbenzene (B125841) show that the reaction proceeds smoothly at room temperature in the presence of silica (B1680970) gel, yielding a mixture of ortho and para isomers. researchgate.netchemguide.co.uk For 1,4-diethylbenzene, nitration is expected to yield the 2-nitro derivative as the primary product. libretexts.org Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst such as iron(III) bromide would lead to the corresponding 2-bromo-1,4-diethylbenzene. chemguide.co.uklibretexts.org Friedel-Crafts reactions, such as acylation with an acyl chloride and a Lewis acid catalyst, would also be directed to the positions ortho to the ethyl groups. chemguide.co.ukbyjus.comlibretexts.org

Functionalization of the Diethyl Substituents

The ethyl groups attached to the aromatic ring offer further sites for chemical modification, primarily at the benzylic positions (the carbon atom directly attached to the aromatic ring). These positions are activated towards radical reactions and oxidation due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. chemistrysteps.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbons of the ethyl groups. chemistrysteps.com Depending on the reaction conditions, this can lead to the formation of the corresponding ketones (acetophenones) or, with more vigorous oxidation, carboxylic acids (benzoic acids). For β,4-diethylphenethyl alcohol, selective oxidation of one or both benzylic positions of the diethyl groups is conceivable, leading to a variety of oxygenated derivatives. Research on the oxidation of toluene (B28343) and other alkylbenzenes has shown that such transformations can be achieved, often with the aid of catalysts to improve selectivity. nih.gov

Halogenation: The benzylic positions of the ethyl groups can be selectively halogenated using radical initiators, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would yield bromo-substituted derivatives at the benzylic carbons, which are versatile intermediates for further nucleophilic substitution reactions. chemistrysteps.com

Table 2: Potential Functionalization Reactions of the Diethyl Substituents

| Reaction Type | Reagents | Potential Product(s) |

| Benzylic Oxidation | KMnO₄, heat | 1-(4-Ethyl-3-(1-hydroxybutan-2-yl)phenyl)ethan-1-one and/or 4-ethyl-3-(1-hydroxybutan-2-yl)benzoic acid |

| Benzylic Bromination | NBS, light/AIBN | 1-(1-Bromoethyl)-4-ethyl-2-(1-hydroxybutan-2-yl)benzene |

Rearrangement Reactions and Mechanism Studies

Phenethyl alcohols and their derivatives are known to undergo rearrangement reactions, particularly under acidic conditions where a carbocation intermediate can be formed. The most common type of rearrangement in these systems is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orgnptel.ac.in

In the case of β,4-diethylphenethyl alcohol, protonation of the hydroxyl group by a strong acid would lead to the formation of a good leaving group (water). Departure of water would generate a primary carbocation at the beta-position. Primary carbocations are highly unstable and prone to rearrangement to form a more stable secondary or tertiary carbocation.

A plausible rearrangement pathway for β,4-diethylphenethyl alcohol would involve a 1,2-hydride shift from the beta-carbon to the adjacent carbon, leading to a more stable secondary carbocation. Alternatively, a 1,2-aryl shift, where the p-diethylphenyl group migrates, could also occur. The relative migratory aptitude of the hydride versus the aryl group would determine the major rearrangement product. Generally, aryl groups have a high migratory aptitude.

Following rearrangement, the newly formed carbocation can be trapped by a nucleophile present in the reaction mixture or undergo elimination to form an alkene. Such rearrangements are important considerations in any acid-catalyzed reaction of β,4-diethylphenethyl alcohol. sciencemadness.orgyoutube.comwiley-vch.demasterorganicchemistry.commasterorganicchemistry.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of β,4 Diethylphenethyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within β,4-diethylphenethyl alcohol. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity, governed by spin-spin coupling, reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of β,4-diethylphenethyl alcohol, the protons of the two ethyl groups would exhibit distinct signals. The methylene (B1212753) protons (-CH2-) of the ethyl group attached to the aromatic ring would likely appear as a quartet, coupled to the adjacent methyl protons (-CH3). Similarly, the methylene protons of the ethyl group in the phenethyl chain would also present a complex splitting pattern due to coupling with both the adjacent methyl and methine protons. The aromatic protons would appear in the downfield region, with their splitting pattern determined by their substitution pattern on the benzene (B151609) ring. The hydroxyl (-OH) proton typically appears as a broad singlet, though its chemical shift can be concentration-dependent. libretexts.org The methine proton (-CH-) adjacent to the hydroxyl group would likely be a multiplet due to coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for β,4-Diethylphenethyl Alcohol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-CH | 6.8 - 7.3 | Multiplet |

| -CH(OH)- | 4.6 - 4.9 | Multiplet |

| Ar-CH₂-CH₃ | 2.5 - 2.8 | Quartet |

| -CH(OH)-CH₂-CH₃ | 1.6 - 1.9 | Multiplet |

| Ar-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| -CH(OH)-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| -OH | Variable (often broad singlet) | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of β,4-diethylphenethyl alcohol. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the identification of aromatic, aliphatic, and oxygen-bearing carbons. azom.commagritek.com Carbons adjacent to the electron-withdrawing hydroxyl group are typically shifted downfield. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the assignment of the carbon signals. azom.commagritek.com

Table 2: Predicted ¹³C NMR Data for β,4-Diethylphenethyl Alcohol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, substituted) | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| -CH(OH)- | 70 - 75 |

| Ar-CH₂- | 28 - 33 |

| -CH(OH)-CH₂- | 30 - 35 |

| Ar-CH₂-CH₃ | 15 - 20 |

| -CH(OH)-CH₂-CH₃ | 10 - 15 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comepfl.chslideshare.net

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling relationships. youtube.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, confirming the arrangement of protons in the ethyl groups and the phenethyl backbone of β,4-diethylphenethyl alcohol.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.chsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing unambiguous assignment of both ¹H and ¹³C spectra.

Chiral NMR for Enantiomeric Purity Assessment

Since β,4-diethylphenethyl alcohol possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is employed to determine the enantiomeric purity of a sample. This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. researchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govkaist.ac.kr For instance, reacting the alcohol with a chiral acid can form diastereomeric esters that can be distinguished by ¹H NMR. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. libretexts.orgnau.edu

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of β,4-diethylphenethyl alcohol are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. libretexts.org

O-H Stretch: A prominent and broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups are observed just below 3000 cm⁻¹. mdpi.comresearchgate.net

C=C Stretch: Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch: The C-O stretching vibration of the alcohol appears as a strong band in the IR spectrum, typically in the range of 1000-1260 cm⁻¹. libretexts.orglibretexts.org

Aromatic Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Raman spectroscopy, which is based on the inelastic scattering of light, often provides complementary information. For instance, while the O-H stretch is strong in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, C=C and C-C stretching vibrations of the aromatic ring and alkyl chains often produce strong signals in the Raman spectrum. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for β,4-Diethylphenethyl Alcohol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1260 | IR |

| Aromatic C-H Bending (out-of-plane) | 650 - 900 | IR |

Note: These are general ranges and can be influenced by the specific molecular environment.

Conformational Studies and Hydrogen Bonding Interactions

A critical aspect of the intermolecular behavior of β,4-diethylphenethyl alcohol is its capacity for hydrogen bonding. rsc.org The hydroxyl (-OH) group serves as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). youtube.com In the pure substance, this leads to the formation of a dynamic network of intermolecular hydrogen bonds, significantly influencing its physical properties such as boiling point and viscosity. In solution, its interactions depend on the nature of the solvent. When dissolved in a hydrogen-bond accepting solvent, the alcohol's hydroxyl group will primarily act as a donor. rsc.org The strength and dynamics of these hydrogen bonds can be investigated using spectroscopic techniques like infrared (IR) spectroscopy, where hydrogen bonding causes a characteristic broadening and shift of the O-H stretching frequency. rsc.orgphyschemres.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the structural analysis of β,4-diethylphenethyl alcohol, providing information on its molecular weight and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the precise elemental composition of β,4-diethylphenethyl alcohol and its fragments. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For β,4-diethylphenethyl alcohol, with the chemical formula C₁₄H₂₂O, the exact mass of the molecular ion ([M]⁺˙) can be calculated and experimentally verified. This high level of accuracy is crucial for unambiguous molecular formula assignment.

Table 1: HRMS Data for the Molecular Ion of β,4-Diethylphenethyl Alcohol

| Ion Formula | Calculated Exact Mass (Da) |

| [C₁₄H₂₂O]⁺˙ | 206.1671 |

Note: The calculated exact mass is based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Oxygen (¹⁶O).

Fragmentation Pathway Analysis

Upon ionization in a mass spectrometer, typically by electron impact (EI), the β,4-diethylphenethyl alcohol molecular ion undergoes characteristic fragmentation. libretexts.org The resulting fragmentation pattern is a fingerprint that aids in structural elucidation. Like other alcohols, two primary fragmentation pathways are expected: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For β,4-diethylphenethyl alcohol, this can occur on either side of the carbinol carbon. Cleavage between the carbinol carbon and the methylene group (CH₂) would yield a resonance-stabilized cation. The most likely alpha-cleavage involves the loss of the 4-ethylbenzyl radical to form a fragment ion.

Dehydration: The elimination of a water molecule (H₂O, mass 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an alkene radical cation ([M-H₂O]⁺˙). libretexts.org

Another significant fragmentation would be the benzylic cleavage, leading to the formation of a stable tropylium-like ion if rearrangement occurs, or a 4-ethylbenzyl cation.

Table 2: Predicted Key Mass Fragments of β,4-Diethylphenethyl Alcohol

| Fragmentation Pathway | Fragment Structure/Formula | Predicted m/z |

| Molecular Ion | [C₁₄H₂₂O]⁺˙ | 206 |

| Dehydration | [C₁₄H₂₀]⁺˙ | 188 |

| Benzylic Cleavage | [C₉H₁₁]⁺ | 119 |

| Alpha-Cleavage (loss of C₂H₅) | [C₁₂H₁₇O]⁺ | 177 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 206 or a primary fragment) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a series of product ions. Analyzing the fragmentation of a selected ion can confirm its structure and its relationship to the parent molecule. For instance, selecting the [M-H₂O]⁺˙ ion at m/z 188 and fragmenting it further would yield a secondary fragmentation pattern characteristic of the resulting alkene structure, thereby confirming the initial dehydration event. This technique is invaluable for distinguishing between isomers and confirming proposed fragmentation pathways. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purity assessment of β,4-diethylphenethyl alcohol.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas chromatography is an ideal technique for analyzing the purity of β,4-diethylphenethyl alcohol due to its volatility. cloudfront.net A sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

For the analysis of an alcohol like β,4-diethylphenethyl alcohol, a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) phase (e.g., Carbowax), is often employed to achieve good peak shape and resolution. cloudfront.netjfda-online.com A flame ionization detector (FID) is commonly used, providing high sensitivity for organic compounds. The purity of the sample is determined by integrating the area of the main peak corresponding to β,4-diethylphenethyl alcohol and comparing it to the total area of all peaks in the chromatogram. Any impurities, such as residual starting materials, by-products, or solvent, would appear as separate peaks with different retention times. notulaebotanicae.rohpst.cz

Table 3: Hypothetical GC-FID Data for a β,4-Diethylphenethyl Alcohol Sample

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.25 | 0.15 | Solvent |

| 2 | 9.88 | 0.50 | Unknown Impurity |

| 3 | 12.45 | 99.25 | β,4-Diethylphenethyl alcohol |

| 4 | 13.10 | 0.10 | Isomeric Impurity |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and purification of individual components from a mixture. Its high resolution and sensitivity make it an ideal method for isolating β,4-diethylphenethyl alcohol from complex reaction mixtures or natural extracts. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

In the context of isolating β,4-diethylphenethyl alcohol, a typical HPLC protocol would involve a normal-phase or reversed-phase separation. For a non-polar compound like β,4-diethylphenethyl alcohol, reversed-phase HPLC is often the method of choice. A C18 (octadecylsilyl) column, which has a non-polar stationary phase, would be suitable. The mobile phase would typically consist of a mixture of polar solvents, such as acetonitrile (B52724) and water, or methanol (B129727) and water. The precise composition of the mobile phase is optimized to achieve the best separation of the target compound from any impurities.

The efficiency of the isolation can be monitored using a variety of detectors, with a UV-Vis detector being common for aromatic compounds like β,4-diethylphenethyl alcohol due to the presence of the phenyl group. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature of the compound under a specific set of chromatographic conditions.

Table 1: Illustrative HPLC Parameters for the Isolation of β,4-Diethylphenethyl Alcohol

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 8.5 min |

This table presents a hypothetical set of parameters and is for illustrative purposes only.

Chiral Chromatography for Enantiomer and Diastereomer Separation

β,4-Diethylphenethyl alcohol possesses a chiral center at the β-carbon, meaning it can exist as a pair of enantiomers. If additional chiral centers were present, diastereomers would also be possible. The separation of these stereoisomers is crucial as they can exhibit different biological activities. Chiral chromatography is a specialized form of HPLC that can separate enantiomers. csfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs are based on polysaccharides such as cellulose (B213188) or amylose (B160209) that have been derivatized with carbamates or benzoates. The choice of CSP and mobile phase is critical for achieving enantiomeric separation. For β,4-diethylphenethyl alcohol, a cellulose-based CSP might be effective. The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

The degree of separation between the two enantiomers is described by the resolution (Rs). A resolution of 1.5 or greater is generally considered to indicate baseline separation.

Table 2: Representative Chiral HPLC Method for the Enantioseparation of (R)- and (S)-β,4-Diethylphenethyl Alcohol

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | 12.3 min |

| Retention Time (S-enantiomer) | 14.7 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical set of parameters and is for illustrative purposes only.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule at atomic resolution. springernature.com It relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Determination of Absolute Configuration in Crystalline Forms

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration, which is the actual spatial arrangement of its atoms. nih.gov This is typically achieved through the use of anomalous dispersion. researchgate.neted.ac.uk When an atom in the crystal absorbs X-rays, it can lead to a small phase shift in the scattered X-rays. This effect is more pronounced for heavier atoms. By carefully measuring the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l), it is possible to determine the absolute structure. ed.ac.uk

In the case of β,4-diethylphenethyl alcohol, which only contains carbon, hydrogen, and oxygen, the anomalous scattering is weak. researchgate.net To enhance the effect and facilitate the determination of the absolute configuration, it is common practice to derivatize the alcohol with a reagent containing a heavier atom, such as bromine or chlorine. For instance, the alcohol could be esterified with a carboxylic acid containing a bromine atom. The resulting crystalline ester would then be subjected to X-ray diffraction analysis. The Flack parameter, a value calculated from the diffraction data, is a key indicator of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment. ed.ac.uk

Table 3: Hypothetical Crystallographic Data for a Brominated Derivative of β,4-Diethylphenethyl Alcohol

| Parameter | Value |

| Compound | (R)-β,4-Diethylphenethyl 4-bromobenzoate (B14158574) |

| Chemical Formula | C21H25BrO2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.2 Å, b = 12.5 Å, c = 19.8 Å |

| Flack Parameter | 0.02(3) |

| Wavelength | Cu Kα (1.5418 Å) |

This table presents a hypothetical set of crystallographic data and is for illustrative purposes only.

Solid-State Conformational Analysis

Beyond determining the connectivity and absolute stereochemistry, X-ray crystallography provides precise information about the preferred conformation of the molecule in the solid state. nih.gov The dihedral angles, bond angles, and bond lengths obtained from the crystal structure reveal the molecule's three-dimensional shape. For β,4-diethylphenethyl alcohol, this would include the conformation of the ethyl groups and the orientation of the phenyl ring relative to the side chain.

This information is valuable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. These interactions can influence the physical properties of the solid, including its melting point and solubility. The solid-state conformation can also provide insights into the likely low-energy conformations in solution, which can be relevant for understanding its biological activity. nih.gov

Table 4: Selected Torsion Angles for (R)-β,4-Diethylphenethyl 4-bromobenzoate from Hypothetical X-ray Data

| Torsion Angle | Value (°) |

| C(ar)-C(ar)-C(α)-C(β) | -110.5 |

| C(ar)-C(α)-C(β)-O | 65.2 |

| C(α)-C(β)-O-C(carbonyl) | 175.8 |

This table presents hypothetical torsion angles and is for illustrative purposes only.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of beta,4-Diethylphenethyl alcohol will likely pivot towards methodologies that prioritize efficiency and environmental sustainability. Current synthetic approaches often rely on multi-step sequences that may involve stoichiometric reagents and generate considerable waste. A key challenge is the development of catalytic, atom-economical routes that minimize environmental impact while maximizing yield and purity.

Future research should focus on:

Catalytic Hydrogenation/Transfer Hydrogenation: Developing highly selective catalysts for the asymmetric reduction of the corresponding precursor ketone, 1-(4-ethylphenyl)propan-1-one (B134316). The use of earth-abundant metal catalysts (e.g., iron, copper, nickel) would be a significant advance over precious metal catalysts (e.g., ruthenium, rhodium).

Biocatalysis: Employing engineered enzymes, such as alcohol dehydrogenases, to perform the stereoselective reduction of the ketone precursor. Biocatalysis offers the potential for high enantioselectivity under mild, aqueous reaction conditions.

Flow Chemistry: Transitioning from batch to continuous flow processes can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purity.

Green Solvents: Investigating the use of benign solvents like water, supercritical CO₂, or bio-derived solvents to replace traditional volatile organic compounds (VOCs).

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route (e.g., Grignard) | Proposed Sustainable Route |

|---|---|---|

| Starting Materials | 4-ethylbromobenzene, propylene (B89431) oxide | 4-ethylacetophenone |

| Key Transformation | Grignard reaction | Catalytic Asymmetric Hydrogenation |

| Reagents | Magnesium, stoichiometric reagents | H₂ or formate (B1220265) salt, catalytic amount |

| Solvents | Anhydrous ether, Toluene (B28343) | Ethanol (B145695), Water |

| Atom Economy | Moderate | High |

| Stereocontrol | Poor (produces racemate) | Excellent (with chiral catalyst) |

| Waste Profile | Magnesium salts, organic waste | Minimal |

Exploration of Novel Chemical Reactivity and Catalytic Transformations

The functional groups of this compound—the secondary alcohol and the substituted aromatic ring—provide avenues for exploring new chemical reactions and applications in catalysis. Research in this area can unlock new derivatives and materials.

Alcohol Moiety: Beyond standard esterification and etherification, future work could explore catalytic C-O bond functionalization and dehydrogenation reactions to form the corresponding ketone or to generate hydrogen gas.

Aromatic Ring: The diethyl-substituted phenyl group is a target for late-stage functionalization. Research into regioselective C-H activation could enable the introduction of new functional groups (e.g., halogens, nitro groups, or other carbon substituents) onto the aromatic ring without the need for pre-functionalized starting materials. This would provide rapid access to a library of derivatives.

Catalyst/Ligand Development: The molecule itself could serve as a scaffold for new chiral ligands. Modification of the alcohol group to a phosphine (B1218219) or amine, for example, could yield bidentate ligands for transition metal catalysis, where the chiral backbone could induce asymmetry in chemical transformations.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is a powerful tool for accelerating research and overcoming experimental challenges. For this compound, advanced computational methods can provide deep insights into its properties and reactivity, guiding laboratory work.

Future applications include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model proposed synthetic routes can help identify reaction intermediates, transition states, and activation energies. This is particularly valuable for understanding the origin of stereoselectivity in catalytic reactions. nih.gov

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its derivatives, helping to confirm experimental results.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial. Computational studies can map the potential energy surface to identify stable conformers, which influences its physical properties and interactions. nih.gov

Table 2: Application of Computational Methods for this compound

| Computational Method | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling catalytic reduction | Reaction pathway, transition state energies, origin of enantioselectivity. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectrum | Electronic transitions, absorption wavelengths. |

| Molecular Dynamics (MD) | Simulating behavior in solution | Solvation effects, conformational preferences, diffusion properties. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating structure with properties | Predicting boiling point, solubility, and polarity for new derivatives. |

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (without biological context)

Systematic modification of the this compound structure is essential for establishing clear structure-property relationships. These studies, focusing on physicochemical properties rather than biological activity, are fundamental to chemical science.

A key challenge is the rational design of derivatives to probe specific structural effects. A future research program could involve the synthesis of a library of related compounds to investigate how molecular architecture influences properties like polarity, crystallinity, and chemical reactivity.

Table 3: Proposed Derivatives for Structure-Property Relationship Studies

| Derivative Name | Structural Modification | Property to Investigate |

|---|---|---|

| beta-Ethyl-4-propylphenethyl alcohol | Ring Alkyl Group Variation | Effect of sterics and electronics on reactivity and physical properties. |

| beta,4-Diethylphenethyl methyl ether | Alcohol Group Modification | Impact of hydrogen bonding capability on boiling point and solubility. |

| 1-(4-Ethylphenyl)butan-2-ol | Side Chain Extension | Influence of chain length on conformational flexibility and packing. |

The synthesis of these derivatives would provide a dataset for developing quantitative structure-property relationship (QSPR) models, enabling the prediction of properties for yet-unsynthesized compounds. nih.govnih.gov

Overcoming Stereochemical Control Challenges in Complex Synthetic Pathways

The presence of a chiral center at the beta-carbon presents a significant challenge and a research opportunity: the selective synthesis of a single enantiomer. For applications in materials science or as a chiral building block, enantiopurity is often critical.

Emerging challenges and research directions include:

Stereodivergent Synthesis: Developing synthetic methods that can, by changing a single reagent or catalyst, selectively produce either enantiomer of the final product from a common precursor. nih.gov This provides maximum flexibility and efficiency. For instance, using either the (R) or (S) version of a chiral catalyst could furnish the corresponding (R) or (S) alcohol.

Memory of Chirality: In multi-step syntheses involving the molecule as an intermediate, a major challenge is to perform subsequent reactions without racemizing the stereocenter. Research is needed on downstream transformations that proceed with high fidelity, preserving the enantiomeric excess of the starting material.

Dynamic Kinetic Resolution: Combining a rapid, reversible racemization of the starting ketone with a slower, irreversible stereoselective reduction can theoretically convert all of the starting material into a single enantiomer of the product, maximizing yield. Developing efficient catalytic systems for this process is a frontier in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and characterizing β,4-Diethylphenethyl alcohol in experimental samples?

- Methodology :

- Chromatographic Techniques : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Optimize mobile phases (e.g., methanol:water gradients) and column selection (C18 reverse-phase) to resolve structural analogs .

- Spectroscopic Identification : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound’s structure, focusing on distinguishing diethyl and phenethyl moieties. Compare spectra with certified reference materials (CRMs) listed in alcohol functional group databases .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability .

Q. What safety protocols should be followed when handling β,4-Diethylphenethyl alcohol in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as phenethyl alcohols are classified as skin/eye irritants .

- Ventilation : Use fume hoods for synthesis or high-concentration preparations to avoid inhalation risks .

- First Aid : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for β,4-Diethylphenethyl alcohol across studies?

- Analytical Framework :

- Meta-Analysis : Conduct a systematic review with hand-searching of references in existing meta-analyses to identify overlooked studies. Extract dose-response relationships and adjust for confounding variables (e.g., solvent purity, assay sensitivity) .

- Statistical Reconciliation : Apply multi-level modeling to account for heterogeneity in study designs (e.g., in vivo vs. in vitro models). Use funnel plots to detect publication bias .

- Biomarker Validation : Cross-validate findings with oxidative stress biomarkers (e.g., 8-isoprostaglandin F2α) to assess biological relevance .

Q. What experimental design considerations are critical for optimizing the synthesis of β,4-Diethylphenethyl alcohol derivatives?

- Synthesis Strategy :

- Reaction Optimization : Test catalysts (e.g., palladium-based) for Friedel-Crafts alkylation to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate derivatives from byproducts. Confirm purity via gas chromatography (GC) with flame ionization detection .

- Stability Testing : Assess degradation under varying pH and temperature conditions. Stabilize solutions with antioxidants (e.g., ascorbic acid) if necessary .

Q. How can researchers address challenges in detecting β,4-Diethylphenethyl alcohol in complex biological matrices?

- Advanced Detection Workflow :

- Sample Preparation : Lyophilize biological fluids (e.g., urine, blood), reconstitute in acidified methanol, and centrifuge to remove particulates .

- Derivatization : Enhance MS sensitivity by derivatizing the alcohol group with pentafluorobenzoyl chloride, followed by electron-capture negative ionization (ECNI) .

- Matrix Calibration : Spike calibration curves with matrix-matched standards to correct for ion suppression/enhancement effects .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.